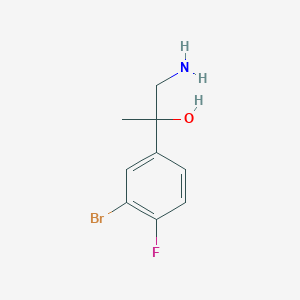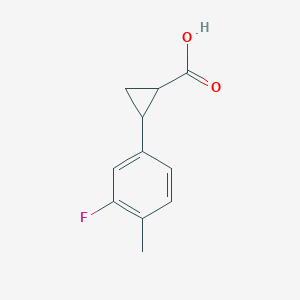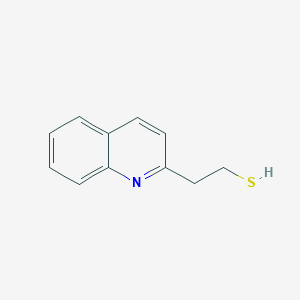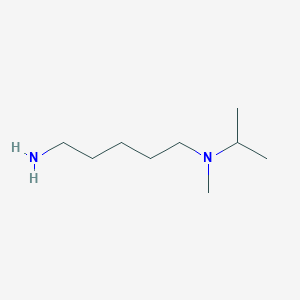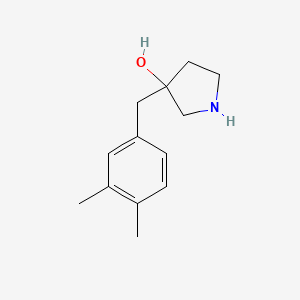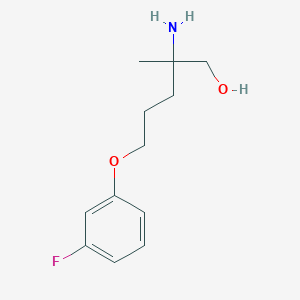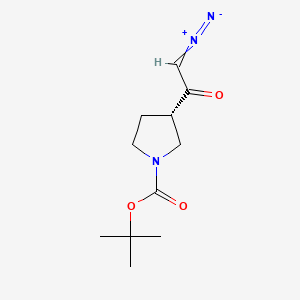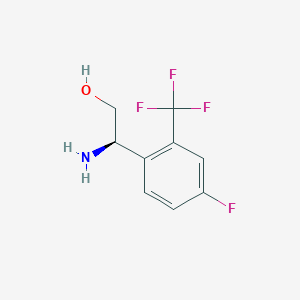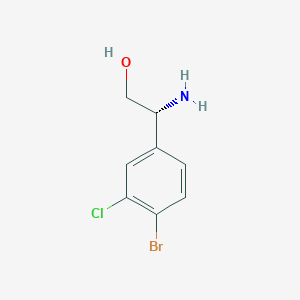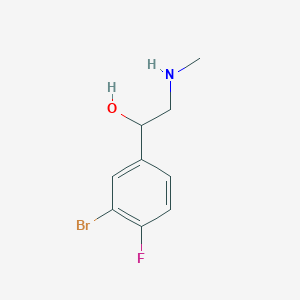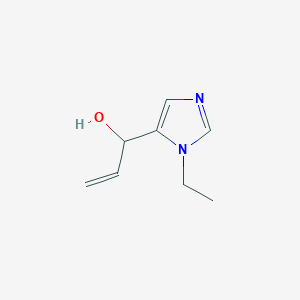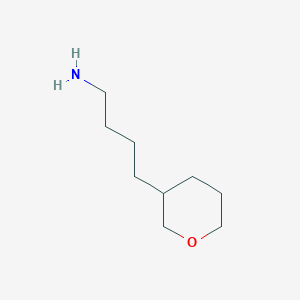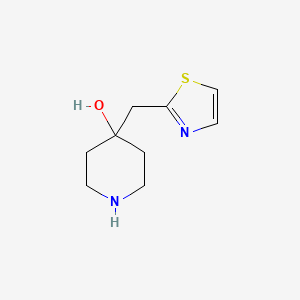![molecular formula C13H19N B13600633 3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
3-[(2,4,6-Trimethylphenyl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4,6-Trimethylphenyl)methyl]azetidine is an organic compound featuring an azetidine ring substituted with a 2,4,6-trimethylphenylmethyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trimethylphenyl)methyl]azetidine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with azetidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the benzylic carbon of the 2,4,6-trimethylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4,6-Trimethylphenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react at the benzylic position under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Saturated amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2,4,6-Trimethylphenyl)methyl]azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 3-[(2,4,6-Trimethylphenyl)methyl]azetidine involves its interaction with molecular targets, such as enzymes or receptors, through its azetidine ring and benzylic substituent. The compound’s reactivity and ring strain contribute to its ability to form covalent bonds with target molecules, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound without the 2,4,6-trimethylphenylmethyl group.
2,4,6-Trimethylbenzylamine: Lacks the azetidine ring but contains the same benzylic substituent.
N-Benzylazetidine: Similar structure but with a different substituent on the azetidine ring.
Uniqueness
3-[(2,4,6-Trimethylphenyl)methyl]azetidine is unique due to the combination of the azetidine ring and the 2,4,6-trimethylphenylmethyl group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19N/c1-9-4-10(2)13(11(3)5-9)6-12-7-14-8-12/h4-5,12,14H,6-8H2,1-3H3 |
Clé InChI |
DUFRIFXDLKIIQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC2CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


